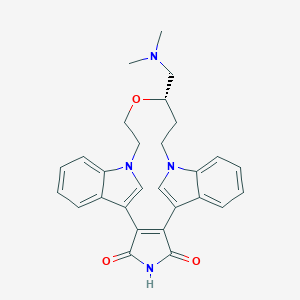

Ruboxistaurin

Descripción

Propiedades

IUPAC Name |

(18S)-18-[(dimethylamino)methyl]-17-oxa-4,14,21-triazahexacyclo[19.6.1.17,14.02,6.08,13.022,27]nonacosa-1(28),2(6),7(29),8,10,12,22,24,26-nonaene-3,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H28N4O3/c1-30(2)15-18-11-12-31-16-21(19-7-3-5-9-23(19)31)25-26(28(34)29-27(25)33)22-17-32(13-14-35-18)24-10-6-4-8-20(22)24/h3-10,16-18H,11-15H2,1-2H3,(H,29,33,34)/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCBUQCWBWNUWSU-SFHVURJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1CCN2C=C(C3=CC=CC=C32)C4=C(C5=CN(CCO1)C6=CC=CC=C65)C(=O)NC4=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C[C@@H]1CCN2C=C(C3=CC=CC=C32)C4=C(C5=CN(CCO1)C6=CC=CC=C65)C(=O)NC4=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H28N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00168775 | |

| Record name | Ruboxistaurin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00168775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

468.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

169939-94-0 | |

| Record name | Ruboxistaurin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=169939-94-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ruboxistaurin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0169939940 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ruboxistaurin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11829 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ruboxistaurin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00168775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RUBOXISTAURIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/721809WQCP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Ruboxistaurin (LY333531): A Technical Guide to its Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ruboxistaurin (LY333531) is a pioneering therapeutic agent developed as a highly selective inhibitor of protein kinase C beta (PKCβ). This document provides a comprehensive technical overview of its discovery, mechanism of action, and extensive clinical development program, with a primary focus on its investigation for diabetic microvascular complications. Summarized herein are the key preclinical findings and pivotal clinical trial data, presented in a structured format to facilitate in-depth understanding and comparative analysis. Detailed experimental protocols for seminal preclinical models and diagrams of the core signaling pathway and development workflow are also included to provide a complete scientific narrative of this compound's journey from a promising molecular entity to a clinical candidate.

Introduction and Discovery

This compound, chemically known as (S)-9-((Dimethylamino)methyl)-6,7,10,11-tetrahydro-9H,18H-5,21:12,17-dimethenodibenzo[e,k]pyrrolo[3,4-h][1][2][3]oxadiazacyclohexadecine-18,20(19H)-dione, is a macrocyclic bisindolylmaleimide.[4] It was developed by Eli Lilly and Company as a potent and selective inhibitor of the beta isoforms of protein kinase C (PKCβI and PKCβII).[1][5] The rationale for its development stemmed from the growing body of evidence implicating the activation of PKCβ in the pathogenesis of diabetic microvascular complications, such as diabetic retinopathy, nephropathy, and neuropathy.[6][7]

Hyperglycemia, a hallmark of diabetes mellitus, leads to an increase in the intracellular synthesis of diacylglycerol (DAG), a key activator of PKC. This aberrant activation of PKCβ triggers a cascade of downstream signaling events that contribute to endothelial dysfunction, increased vascular permeability, inflammation, and neovascularization, all of which are critical in the progression of diabetic complications.[7] this compound was designed to competitively and reversibly inhibit the ATP-binding site of PKCβ, thereby blocking its kinase activity and mitigating its pathological effects.[1][6] The hydrochloride salt was initially synthesized, but the mesylate salt was chosen for clinical development due to its superior water solubility and bioavailability.

Mechanism of Action

This compound is a selective inhibitor of Protein Kinase C beta (PKCβ).[8] Its mechanism of action is centered on the competitive and reversible inhibition of the two isoforms of PKCβ, namely PKCβI and PKCβII, by targeting their ATP-binding sites.[1][6]

dot

References

- 1. Activators and Inhibitors of Protein Kinase C (PKC): Their Applications in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Oxygen-induced retinopathy mouse model [bio-protocol.org]

- 3. Streptozotocin-Induced Diabetic Retinopathy - Experimentica [experimentica.com]

- 4. This compound: LY 333531 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. This compound for the Treatment of Diabetic Peripheral Neuropathy: A Systematic Review of Randomized Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 7. iovs.arvojournals.org [iovs.arvojournals.org]

- 8. Streptozotocin induced diabetic retinopathy in rat and the expression of vascular endothelial growth factor and its receptor - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Ruboxistaurin in Modulating TGF-β1/Smad Pathways: A Technical Guide

Executive Summary: Transforming Growth Factor-β1 (TGF-β1) and its canonical Smad signaling pathway are pivotal in the pathogenesis of fibrotic diseases, including diabetic nephropathy. The overexpression of TGF-β1 leads to the accumulation of extracellular matrix (ECM) proteins, culminating in tissue scarring and organ dysfunction. Ruboxistaurin, a selective inhibitor of Protein Kinase C-β (PKC-β), has emerged as a therapeutic agent that mitigates these pathological changes. This technical guide provides an in-depth analysis of the mechanism by which this compound modulates the TGF-β1/Smad pathway, supported by quantitative data, detailed experimental protocols, and visual diagrams of the involved biological and methodological processes.

Introduction to the TGF-β1/Smad Signaling Pathway

The TGF-β superfamily of proteins regulates a multitude of cellular processes, including proliferation, differentiation, apoptosis, and ECM production.[1][2] The canonical signaling pathway is initiated when the TGF-β1 ligand binds to its type II receptor (TβRII), a constitutively active kinase.[1] This binding event recruits and phosphorylates the type I receptor (TβRI), which in turn phosphorylates the receptor-regulated Smads (R-Smads), specifically Smad2 and Smad3.[2][3][4] These phosphorylated R-Smads then form a complex with the common mediator Smad4.[4][5] This entire complex translocates into the nucleus, where it acts as a transcription factor, regulating the expression of target genes involved in fibrosis, such as those encoding for collagen and fibronectin.[3]

This compound: A Selective PKC-β Inhibitor

This compound is a specific and selective inhibitor of Protein Kinase C-β (PKC-β) isoforms.[6] In conditions of hyperglycemia, increased diacylglycerol synthesis leads to the activation of PKC-β. This activation is implicated in the pathogenesis of diabetic microvascular complications, including nephropathy and retinopathy.[6][7] this compound functions by competing with ATP for the binding site on the PKC-β enzyme, thereby preventing its ability to phosphorylate downstream substrates.[8]

Mechanism of Modulation: How this compound Affects the TGF-β1/Smad Pathway

This compound does not directly inhibit TGF-β receptors or Smad proteins. Instead, it modulates the pathway by attenuating the upstream overexpression of TGF-β1 itself. The promoter region of the TGF-β1 gene contains a consensus sequence for the transcription factor AP-1 (Activator Protein-1), which is highly sensitive to PKC-β activation.[8][9]

In hyperglycemic states, activated PKC-β promotes the activation of the AP-1 transcription factor.[8] AP-1 then binds to the TGF-β1 promoter, leading to increased transcription and subsequent overexpression of TGF-β1.[9] By inhibiting PKC-β, this compound prevents this cascade, leading to a significant reduction in TGF-β1 production.[6][10] This downregulation of the primary ligand results in decreased activation of the entire downstream Smad signaling cascade, including reduced phosphorylation of Smad2 and Smad3.[10]

Quantitative Analysis of this compound's Effects

Studies in streptozotocin-induced diabetic rat models have provided quantitative evidence of this compound's efficacy in downregulating the TGF-β1/Smad pathway in renal tissue. Treatment with this compound for six weeks resulted in significant attenuation of both mRNA and protein expression of key pathway components.

Table 1: Effect of this compound on Renal mRNA Expression of TGF-β1, Smad2, and Smad3 (Data sourced from Al-Onazi et al., 2020)[10][11]

| Gene | Untreated Diabetic vs. Control | This compound-Treated Diabetic vs. Untreated Diabetic |

| TGF-β1 | ~1.95-fold increase (P < 0.05) | Significant decrease (P < 0.001) |

| Smad2 | Significant increase (P < 0.001) | Significant decrease (P < 0.01) |

| Smad3 | Significant increase (P < 0.05) | Significant decrease (P < 0.05) |

Table 2: Effect of this compound on Renal Protein Expression of TGF-β1, Smad2/3, and p-Smad3 (Data sourced from Al-Onazi et al., 2020)[10][12]

| Protein | Untreated Diabetic vs. Control | This compound-Treated Diabetic vs. Untreated Diabetic |

| TGF-β1 | Significant increase (P < 0.01) | Significant decrease (P < 0.01) |

| Smad2/3 | Significant increase (P < 0.01) | Significant decrease (P < 0.01) |

| p-Smad3 | Significant increase (P < 0.001) | Significant decrease (P < 0.001) |

These results demonstrate that this compound effectively normalizes the expression of TGF-β1 and its downstream mediators, Smad2 and Smad3, at both the transcriptional and translational levels, and critically reduces the active, phosphorylated form of Smad3.[10]

Key Experimental Methodologies

The quantification of this compound's effects on the TGF-β1/Smad pathway relies on standard molecular biology techniques.

5.1 Western Blotting for Protein Quantification

Western blotting is used to detect and quantify the protein levels of TGF-β1, total Smad2/3, and phosphorylated Smad3 (p-Smad3).

Protocol Outline:

-

Protein Extraction: Kidney tissues are homogenized in RIPA buffer to lyse cells and extract total protein.[13] Protein concentration is determined using a BCA assay.[13]

-

SDS-PAGE: Equal amounts of protein (e.g., 50 µg) are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.[13]

-

Protein Transfer: Proteins are transferred from the gel to a polyvinylidene fluoride (PVDF) membrane.[13]

-

Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with specific primary antibodies against TGF-β1, Smad2/3, or p-Smad3. A housekeeping protein like GAPDH is also probed as a loading control.[13]

-

Secondary Antibody Incubation: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.

-

Detection: The signal is visualized using an enhanced chemiluminescence (ECL) substrate, and band intensities are quantified using densitometry software.

5.2 Real-Time Quantitative PCR (qPCR) for mRNA Quantification

qPCR is employed to measure the mRNA expression levels of TGF-β1, Smad2, and Smad3.

Protocol Outline:

-

RNA Extraction: Total RNA is isolated from kidney tissue using a suitable kit (e.g., RNeasy) or TRIzol reagent.

-

cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.[14]

-

qPCR Reaction: The qPCR is performed using a thermal cycler. The reaction mix contains the cDNA template, specific forward and reverse primers for the target genes (TGF-β1, Smad2, Smad3) and a reference gene (e.g., GAPDH), and a fluorescent dye (e.g., SYBR Green) that binds to double-stranded DNA.

-

Data Analysis: The cycle threshold (Ct) value is determined for each gene. The relative expression of the target genes is calculated using the 2-ΔΔCt method, normalizing to the reference gene.[15]

5.3 Immunohistochemistry (IHC) for Protein Localization

IHC is used to visualize the presence and localization of specific proteins, such as phosphorylated Smad2, within the tissue architecture.

Protocol Outline:

-

Tissue Preparation: Formalin-fixed, paraffin-embedded kidney sections (e.g., 3-μm thick) are prepared.[9]

-

Deparaffinization and Rehydration: The slides are de-waxed using xylene and rehydrated through a series of graded alcohol washes.[16][17]

-

Antigen Retrieval: Heat-induced epitope retrieval is performed (e.g., using a citrate buffer, pH 6.0) to unmask the antigenic sites.[18]

-

Blocking: Endogenous peroxidase activity is blocked with a hydrogen peroxide solution, and non-specific binding is blocked using a serum-based blocker.[16][17]

-

Primary Antibody Incubation: Slides are incubated with a primary antibody specific for the target protein (e.g., rabbit anti-p-Smad2, 1:200 dilution) overnight at 4°C.[9][19]

-

Secondary Antibody & Detection: A polymer-based detection system (e.g., poly-HRP anti-Rabbit) is applied, followed by a chromogen like DAB (3,3'-Diaminobenzidine), which produces a brown precipitate at the antigen site.[16][17]

-

Counterstaining & Mounting: The sections are counterstained with hematoxylin to visualize cell nuclei, then dehydrated and mounted for microscopic examination.[16][17]

Downstream Effects: Extracellular Matrix Production

The therapeutic benefit of this compound's modulation of the TGF-β1/Smad pathway is evident in its effects on downstream targets. A primary consequence of unchecked TGF-β1 signaling is the excessive production and deposition of ECM components like fibronectin and collagen IV.[20][21] Studies have shown that inhibition of PKC-β by this compound leads to a reduction in type I collagen and an attenuation of fibrosis.[9] This is consistent with the observed downregulation of the TGF-β1/Smad pathway, which directly controls the transcription of these profibrotic genes.[9]

Conclusion

This compound represents a targeted therapeutic strategy that indirectly modulates the profibrotic TGF-β1/Smad signaling pathway. By selectively inhibiting PKC-β, this compound prevents the hyperglycemia-induced overexpression of TGF-β1, thereby reducing the activation of Smad2/3 and subsequent transcription of fibrotic genes. Quantitative data from preclinical models robustly support this mechanism, demonstrating significant reductions in both mRNA and protein levels of key pathway components. For researchers and drug development professionals, this compound serves as a compelling example of how targeting an upstream signaling node (PKC-β) can effectively control a critical downstream pathogenic pathway (TGF-β1/Smad), offering a promising approach for the treatment of fibrotic diseases such as diabetic nephropathy.

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. Frontiers | The pivotal role of TGF-β/Smad pathway in fibrosis pathogenesis and treatment [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. TGF-β Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. TGF-β/Smad Signaling Pathway in Tubulointerstitial Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. diabetesjournals.org [diabetesjournals.org]

- 7. The beta-specific protein kinase C inhibitor this compound (LY333531) suppresses glucose-induced adhesion of human monocytes to endothelial cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. PKC-β1 Mediates Glucose-Induced Akt Activation and TGF-β1 Upregulation in Mesangial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ahajournals.org [ahajournals.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. dovepress.com [dovepress.com]

- 14. origene.com [origene.com]

- 15. researchgate.net [researchgate.net]

- 16. Immunostaining Protocol: P-Smad2 (Xenograft and Mice) [bio-protocol.org]

- 17. diposit.ub.edu [diposit.ub.edu]

- 18. researchgate.net [researchgate.net]

- 19. Immunostaining Protocol: P-Smad2 (Xenograft and Mice) [en.bio-protocol.org]

- 20. Fenofibric Acid Reduces Fibronectin and Collagen Type IV Overexpression in Human Retinal Pigment Epithelial Cells Grown in Conditions Mimicking the Diabetic Milieu: Functional Implications in Retinal Permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Glycated albumin stimulates fibronectin and collagen IV production by glomerular endothelial cells under normoglycemic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the Pharmacodynamics of Ruboxistaurin in Early-Phase Trials: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ruboxistaurin (RBX), a selective inhibitor of protein kinase C beta (PKC-β), has been the subject of extensive investigation in early-phase clinical trials for diabetic microvascular complications, particularly diabetic retinopathy and macular edema. This technical guide provides a comprehensive overview of the pharmacodynamics of this compound, detailing its mechanism of action, summarizing quantitative outcomes from key clinical studies, and outlining the experimental protocols utilized to assess its effects. The document is intended to serve as a resource for researchers and clinicians involved in the development of therapies targeting pathways implicated in diabetic vascular disease.

Introduction: The Role of PKC-β in Diabetic Microvascular Complications

Hyperglycemia in diabetes mellitus leads to the activation of several biochemical pathways, one of which is the diacylglycerol (DAG)-protein kinase C (PKC) pathway.[1][2] The beta isoform of PKC (PKC-β) is preferentially activated in the vasculature and has been implicated in the pathogenesis of diabetic microvascular complications.[3][4] Overactivation of PKC-β contributes to a cascade of downstream events, including increased vascular permeability, altered blood flow, inflammation, and angiogenesis, which are hallmarks of diabetic retinopathy and macular edema.[4][5][6][7]

This compound is a potent and specific oral inhibitor of PKC-β.[8] By targeting this key enzyme, this compound aims to mitigate the downstream pathological effects of hyperglycemia on the microvasculature. Early-phase clinical trials have been crucial in elucidating the pharmacodynamic profile of this compound, providing insights into its efficacy and mechanism of action in human subjects.

Mechanism of Action and Signaling Pathway

This compound competitively inhibits the ATP-binding site of PKC-β, thereby preventing the phosphorylation of its downstream substrates.[1] The activation of PKC-β by DAG, triggered by hyperglycemia, initiates a signaling cascade that impacts vascular function. One of the critical downstream mediators is Vascular Endothelial Growth Factor (VEGF), a potent inducer of angiogenesis and vascular permeability.[6][9][10] PKC-β activation is a key step in VEGF-mediated signaling.[6][9][10]

Furthermore, PKC-β activation can lead to the phosphorylation of tight junction proteins, such as occludin, contributing to the breakdown of the blood-retinal barrier and increased vascular leakage.[11] The signaling cascade also involves the activation of the p44/42 mitogen-activated protein kinase (MAPK), which plays a role in cell proliferation and angiogenesis.[9][10]

References

- 1. Vitreous fluorophotometry for clinical research. II. Method of data acquisition and processing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [The role of protein kinase C in the pathophysiology of diabetic retinopathy] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Vitreous fluorophotometry: identification of sources of variability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. iovs.arvojournals.org [iovs.arvojournals.org]

- 5. The potential role of PKC beta in diabetic retinopathy and macular edema - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Protein kinase C inhibition and diabetic retinopathy: a shot in the dark at translational research - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The role of protein kinase C in diabetic microvascular complications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Protein Kinase C-related Kinase and ROCK Are Required for Thrombin-induced Endothelial Cell Permeability Downstream from Gα12/13 and Gα11/q - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Protein kinase C lies on the signaling pathway for vascular endothelial growth factor-mediated tumor development and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

- 11. iovs.arvojournals.org [iovs.arvojournals.org]

Methodological & Application

Techniques for Measuring Ruboxistaurin and its Metabolites in Plasma: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ruboxistaurin (RBX), a potent and selective inhibitor of protein kinase C beta (PKC-β), has been extensively investigated for its therapeutic potential in treating diabetic microvascular complications, particularly diabetic retinopathy. Accurate quantification of this compound and its metabolites in plasma is crucial for pharmacokinetic studies, dose-response relationship assessments, and overall drug development. This document provides detailed application notes and protocols for the measurement of this compound and its primary active metabolite, N-desmethyl this compound (LY338522), in plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Principal Metabolites of this compound

The major route of metabolism for this compound is N-demethylation, resulting in the formation of the active metabolite N-desmethyl this compound (LY338522). This metabolite is equipotent to the parent drug in its inhibition of PKC-β.[1] Studies have shown that together, this compound and N-desmethyl this compound account for a significant portion of the total drug-related material in plasma.[1] Therefore, a comprehensive pharmacokinetic assessment should involve the simultaneous measurement of both the parent drug and this active metabolite. Additionally, multiple hydroxylated metabolites have been identified, though they are generally present at lower concentrations.[1]

Application Note 1: Quantitative Analysis of this compound in Rat Plasma by LC-MS/MS

This section details a validated method for the quantification of this compound in rat plasma, adapted from a published study.[2]

Method Overview

A rapid and sensitive LC-MS/MS method has been developed for the determination of this compound in rat plasma. The method utilizes protein precipitation for sample cleanup, followed by ultra-performance liquid chromatography (UPLC) for separation and a triple quadrupole tandem mass spectrometer for detection. Atorvastatin is used as the internal standard (IS).[2]

Experimental Protocol

1. Materials and Reagents:

-

This compound (analytical standard)

-

Atorvastatin (internal standard)

-

Acetonitrile (HPLC grade)

-

Formic acid (LC-MS grade)

-

Water (ultrapure)

-

Rat plasma (K2EDTA)

2. Stock and Working Solutions:

-

Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

-

Prepare a 1 mg/mL stock solution of atorvastatin (IS) in acetonitrile.

-

Serially dilute the this compound stock solution with acetonitrile to prepare working standards for the calibration curve and quality control (QC) samples.

3. Sample Preparation:

-

To 200 µL of rat plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution.

-

Add 600 µL of acetonitrile to precipitate the plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of the mobile phase.

-

Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

4. LC-MS/MS Conditions:

| Parameter | Setting |

| Liquid Chromatography | |

| Column | UPLC HSS T3 (dimensions not specified in snippet) |

| Mobile Phase | Gradient of 10 mM ammonium formate with 0.2% formic acid, 0.2% trimethylamine, and 1% acetonitrile in water (A) and acetonitrile with 0.2% formic acid (B) |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 10 µL |

| Run Time | 3 minutes |

| Mass Spectrometry | |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transition (this compound) | m/z 469.18 → 84.00, 58.12, 98.10 |

| MRM Transition (Atorvastatin - IS) | m/z 559.6 → 249.9 |

5. Method Validation Summary:

The method was validated according to regulatory guidelines, and the key performance characteristics are summarized in the tables below.[2]

Table 1: Calibration Curve for this compound in Rat Plasma [2]

| Parameter | Value |

| Linearity Range | 25 - 1000 ng/mL |

| Correlation Coefficient (r²) | > 0.997 |

| Lower Limit of Quantification (LLOQ) | 25 ng/mL |

Table 2: Precision and Accuracy for this compound in Rat Plasma [2]

| QC Level | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

| Low (25 ng/mL) | 4.9 - 7.6 | -1.6 - 0.33 | 1.6 - 11.7 | -3.4 - 0.45 |

| Medium (250 ng/mL) | 4.9 - 7.6 | -1.6 - 0.33 | 1.6 - 11.7 | -3.4 - 0.45 |

| High (750 ng/mL) | 4.9 - 7.6 | -1.6 - 0.33 | 1.6 - 11.7 | -3.4 - 0.45 |

Table 3: Recovery and Matrix Effect for this compound in Rat Plasma [2]

| Parameter | Value |

| Recovery | Within acceptable limits |

| Matrix Effect | Within acceptable limits |

Application Note 2: Approach for Simultaneous Quantification of this compound and N-desmethyl this compound

Method Development Strategy

-

Standard and Internal Standard: Obtain analytical standards for both this compound and N-desmethyl this compound. A stable isotope-labeled internal standard for each analyte is highly recommended for optimal accuracy and precision.

-

Mass Spectrometry Optimization: Infuse standard solutions of both analytes and their respective internal standards into the mass spectrometer to determine the optimal precursor and product ions for MRM analysis. The precursor ion for N-desmethyl this compound is expected to be at a lower m/z value corresponding to the loss of a methyl group.

-

Chromatographic Separation: The chromatographic conditions used for this compound should be a good starting point for separating the parent drug and its N-desmethyl metabolite. Due to the high similarity in structure, gradient elution may need to be optimized to ensure baseline separation.

-

Sample Preparation: The protein precipitation method described for this compound is likely to be effective for the simultaneous extraction of the N-desmethyl metabolite due to their structural similarities.

-

Method Validation: A full validation of the developed method should be performed according to regulatory guidelines, including assessments of linearity, precision, accuracy, recovery, matrix effect, and stability for both analytes.

Visualizations

Signaling Pathway of this compound

This compound selectively inhibits the beta isoform of Protein Kinase C (PKC-β). In diabetic conditions, hyperglycemia leads to an increase in diacylglycerol (DAG), which activates PKC-β. This activation triggers a cascade of downstream signaling events that contribute to diabetic microvascular complications, such as increased vascular permeability and angiogenesis, often mediated by Vascular Endothelial Growth Factor (VEGF). This compound blocks this pathological signaling by inhibiting PKC-β.

Caption: Mechanism of action of this compound in inhibiting the PKC-β pathway.

Experimental Workflow for Plasma Sample Analysis

The following diagram illustrates the key steps in the bioanalytical workflow for the quantification of this compound in plasma samples.

Caption: Workflow for the extraction and analysis of this compound from plasma.

References

Application Notes and Protocols for Utilizing Ruboxistaurin in Diabetic Macular Edema Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diabetic macular edema (DME) is a leading cause of vision loss in individuals with diabetes.[1][2] It is characterized by the swelling of the macula, the central part of the retina responsible for sharp, detailed vision.[1] A key player in the pathogenesis of DME is the activation of Protein Kinase C beta (PKCβ), an enzyme that, when overactivated by the high glucose levels seen in diabetes, leads to increased retinal vascular permeability, inflammation, and neovascularization.[1][2][3]

Ruboxistaurin (RBX), also known as LY333531, is a highly specific and potent inhibitor of the PKCβ isoform.[3] By targeting this key enzyme, this compound has been investigated as a therapeutic agent to mitigate the retinal microvascular changes associated with diabetic retinopathy and DME.[1][3] These application notes provide a comprehensive overview of the use of this compound in DME research, including its mechanism of action, relevant clinical trial data, and detailed protocols for preclinical and clinical evaluation.

Mechanism of Action of this compound in Diabetic Macular Edema

Under hyperglycemic conditions, the de novo synthesis of diacylglycerol (DAG) is increased, which is a primary activator of PKC.[2][3] The subsequent activation of PKCβ triggers a cascade of downstream signaling events that contribute to the breakdown of the blood-retinal barrier and the development of DME.[3]

This compound, through its selective inhibition of PKCβ, aims to interrupt these pathological processes. Its proposed mechanism of action involves:

-

Reduction of Vascular Permeability: PKCβ activation is linked to the phosphorylation of tight junction proteins, leading to their disassembly and increased vascular permeability. This compound helps maintain the integrity of the blood-retinal barrier by preventing this phosphorylation.

-

Inhibition of VEGF Signaling: Vascular Endothelial Growth Factor (VEGF) is a potent mediator of angiogenesis and vascular permeability in the retina.[3] PKCβ is a critical component of the VEGF signaling pathway.[3][4] By inhibiting PKCβ, this compound can attenuate the downstream effects of VEGF, including endothelial cell proliferation and migration.[3][5]

-

Normalization of Retinal Blood Flow: Studies have shown that this compound can help normalize retinal blood flow, which is often compromised in diabetic patients.[2][3]

-

Anti-inflammatory Effects: PKCβ activation is also involved in inflammatory pathways. By inhibiting this enzyme, this compound may reduce the chronic low-grade inflammation present in the diabetic retina.

Below is a diagram illustrating the signaling pathway of PKCβ in diabetic macular edema and the point of intervention for this compound.

Caption: Signaling pathway of PKCβ in DME and this compound's intervention.

Summary of Clinical Trial Data

Several clinical trials have evaluated the efficacy and safety of this compound in patients with diabetic retinopathy and DME. The following tables summarize key quantitative data from these studies.

Table 1: Efficacy of this compound in the PKC-DMES Clinical Trial [6][7]

| Outcome Measure | Placebo | This compound (32 mg/day) | Hazard Ratio (95% CI) | P-value |

| Progression to Sight-Threatening DME or Application of Focal/Grid Photocoagulation | - | - | 0.73 (0.53-1.0) | 0.06 |

| Progression to Sight-Threatening DME (Secondary Analysis) | - | - | 0.66 (0.47-0.93) | 0.02 |

Table 2: Effect of this compound on Visual Loss in the PKC-DRS Study [8][9]

| Outcome Measure | Placebo | This compound (32 mg/day) | Hazard Ratio (95% CI) | P-value |

| Occurrence of Moderate Visual Loss (MVL) | - | - | 0.37 (0.17-0.80) | 0.012 |

| Sustained Moderate Visual Loss (SMVL) in patients with definite DME at baseline | 25% | 10% | - | 0.017 |

Table 3: Safety and Tolerability of this compound

| Adverse Event Profile | Findings |

| Overall Tolerability | This compound was generally well-tolerated in clinical trials.[5][6][8] |

| Common Adverse Events | The incidence of adverse events was similar between this compound and placebo groups. |

| Serious Adverse Events | No significant increase in serious adverse events was observed with this compound treatment compared to placebo. |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following sections provide protocols for key experiments in the evaluation of this compound.

In Vitro PKCβ Kinase Activity Assay

This protocol is for determining the inhibitory activity of this compound on PKCβ in a cell-free system.

Materials:

-

Recombinant human PKCβI or PKCβII

-

PKC substrate peptide (e.g., Ac-MBP(4-14))

-

ATP, [γ-³²P]ATP

-

Lipid activator (phosphatidylserine and diacylglycerol)

-

Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.1 mM CaCl₂)

-

This compound stock solution (in DMSO)

-

Phosphocellulose paper

-

Scintillation counter and fluid

-

96-well microplate

Procedure:

-

Prepare the reaction mixture: In each well of a 96-well plate, add the assay buffer, lipid activator, PKC substrate peptide, and the desired concentration of this compound or vehicle (DMSO).

-

Enzyme Addition: Add the recombinant PKCβ enzyme to each well to initiate the reaction.

-

Initiate Phosphorylation: Start the phosphorylation reaction by adding the ATP/[γ-³²P]ATP mixture.

-

Incubation: Incubate the plate at 30°C for a specified time (e.g., 10-30 minutes).

-

Stop Reaction: Terminate the reaction by adding a stop solution (e.g., 75 mM phosphoric acid).

-

Substrate Capture: Spot a portion of the reaction mixture onto phosphocellulose paper.

-

Washing: Wash the phosphocellulose paper multiple times with phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Quantification: Measure the radioactivity on the phosphocellulose paper using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition of PKCβ activity by this compound at each concentration and determine the IC₅₀ value.

References

- 1. The potential role of PKC beta in diabetic retinopathy and macular edema - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medscape.com [medscape.com]

- 3. Protein kinase C inhibition and diabetic retinopathy: a shot in the dark at translational research - PMC [pmc.ncbi.nlm.nih.gov]

- 4. iovs.arvojournals.org [iovs.arvojournals.org]

- 5. scispace.com [scispace.com]

- 6. Effect of this compound in patients with diabetic macular edema: thirty-month results of the randomized PKC-DMES clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. research.rug.nl [research.rug.nl]

- 8. diabetesjournals.org [diabetesjournals.org]

- 9. The effect of this compound on visual loss in patients with moderately severe to very severe nonproliferative diabetic retinopathy: initial results of the Protein Kinase C beta Inhibitor Diabetic Retinopathy Study (PKC-DRS) multicenter randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes & Protocols for Evaluating the Safety and Tolerability of Ruboxistaurin in Human Subjects

Introduction

Ruboxistaurin (RBX) is a selective inhibitor of the protein kinase C beta (PKC-β) isoform.[1] Overactivation of PKC-β is implicated in the pathogenesis of diabetic microvascular complications such as retinopathy, neuropathy, and nephropathy.[1] By inhibiting this enzyme, this compound aims to mitigate these complications.[2] Given its systemic administration and role in a key signaling pathway, a thorough evaluation of its safety and tolerability in human subjects is paramount during clinical development. These application notes provide a comprehensive overview of the methods and protocols for assessing the safety and tolerability of this compound, intended for researchers, scientists, and drug development professionals.

Mechanism of Action Signaling Pathway

In diabetic conditions, elevated glucose levels lead to an increase in diacylglycerol (DAG), which activates PKC-β.[2] This activation triggers a cascade of downstream signaling events contributing to microvascular damage. This compound acts by competitively inhibiting the ATP-binding site of PKC-β, thereby preventing the phosphorylation of its downstream targets.[3]

Caption: this compound's mechanism of action in inhibiting the PKC-β signaling pathway.

Experimental Protocols

General Clinical Trial Workflow for Safety and Tolerability Assessment

The evaluation of this compound's safety and tolerability is an integral part of its clinical development, from Phase I to Phase III studies. A typical workflow involves screening, randomization, treatment, and follow-up periods with regular safety assessments.

Caption: General workflow for a clinical trial assessing the safety and tolerability of this compound.

Protocol for Systemic Safety and Tolerability Monitoring

Objective: To systematically collect and evaluate adverse events and changes in vital signs and laboratory parameters.

Methodology:

-

Adverse Event (AE) and Serious Adverse Event (SAE) Monitoring:

-

Record all treatment-emergent adverse events (TEAEs) at each study visit.[4]

-

Assess the severity, duration, and relationship to the study drug for each AE.

-

Serious adverse events must be reported to the relevant regulatory authorities within a specified timeframe.

-

-

Vital Signs:

-

Measure pulse, respiration, systolic and diastolic blood pressure, and temperature at each study visit.[5]

-

-

Clinical Laboratory Tests:

-

Collect blood and urine samples at baseline and at specified intervals throughout the study.

-

Hematology: Complete blood count with differential (including segmented neutrophils, bands, eosinophils, basophils, monocytes), hematocrit, hemoglobin, mean cell volume, mean cell hemoglobin, and platelet count.[5]

-

Serum Chemistry: Serum creatinine, blood urea nitrogen (BUN), electrolytes, albumin, total protein, calcium, and phosphorous.[5]

-

Liver Function Tests: Alanine aminotransferase (ALT), aspartate aminotransferase (AST), gamma-glutamyl transferase (GGT), bilirubin, and alkaline phosphatase.[5]

-

Coagulation: Prothrombin time and partial thromboplastin time.[5]

-

Metabolic Panel: High- and low-density lipoprotein cholesterol, total cholesterol, and triglycerides.[5]

-

Urinalysis: Standard urinalysis panel.[5]

-

Protocol for Cardiovascular Safety Assessment

Objective: To evaluate the potential effects of this compound on cardiac function.

Methodology:

-

Electrocardiogram (ECG):

Protocol for Ocular Safety Assessment

Objective: To monitor for any potential adverse effects of this compound on ocular health.

Methodology:

-

Comprehensive Ophthalmic Examination:

-

Conduct a comprehensive eye examination at baseline and at each subsequent visit.[4]

-

This includes assessment of the anterior and posterior segments of the eye.

-

-

Visual Acuity:

-

Intraocular Pressure (IOP):

-

Measure IOP at each study visit.[4]

-

-

Fundus Photography and Angiography:

-

Visual Field Testing:

-

Perform visual field testing (e.g., Humphrey 30-2).[4]

-

-

Color Vision and Contrast Sensitivity:

-

Cataract Assessment:

-

Perform a clinical assessment of cataracts at baseline and at specified intervals.[4]

-

Protocol for Immunological Safety Assessment

Objective: To assess the impact of this compound on the immune system.

Methodology:

-

Immunology Panel:

-

Immune Function:

-

Assess immune response to a vaccine, such as tetanus toxoid, administered during the study.[4]

-

Logical Relationship of Safety Assessments

The various safety assessments are interconnected to provide a comprehensive safety profile of this compound.

Caption: Interrelationship of different safety and tolerability assessments for this compound.

Data Presentation

Table 1: Summary of Systemic Safety and Tolerability Findings

| Parameter | This compound Group | Placebo Group | p-value | Reference |

| Serious Adverse Events | ||||

| Proportion of Patients with ≥1 SAE | 20.8% | 23.2% | - | [7] |

| Deaths (not attributed to study drug) | 21 | 30 | - | [7] |

| Treatment-Emergent Adverse Events (TEAEs) | ||||

| Abdominal Pain | Less common | More common | 0.049 | [4][5] |

| Rhinitis (16 mg/day) | Trend towards more | - | 0.051 | [4] |

| Any Pain | Reported in 6 patients | Reported in 0 patients | 0.08 (linear trend) | [4] |

| Common Adverse Drug Reactions (≥1/100 to <1/10) | ||||

| Dyspepsia | Reported | - | - | [7] |

| Increased Blood Creatine Phosphokinase | Reported | - | - | [7] |

| Hematologic and Laboratory Parameters | ||||

| Statistically significant effects observed | Yes, but within normal reference range and not clinically meaningful | - | - | [4][5] |

Table 2: Summary of Ocular Safety Findings

| Parameter | This compound Group | Placebo Group | p-value | Reference |

| Visual Acuity | ||||

| Sustained Moderate Visual Loss (≥15 letters for ≥6 months) | 5.5% | 9.1% | 0.034 | [6] |

| Sustained Moderate Visual Loss (combined studies) | 6.1% | 10.2% | 0.011 | [8] |

| ≥15-letter visual improvement | 4.9% | 2.4% | 0.005 | [6] |

| ≥15-letter visual worsening | 6.7% | 9.9% | 0.005 | [6] |

| Intraocular Pressure | No change from baseline | No change from baseline | - | [4] |

| Macular Edema | ||||

| Progression to within 100 µm of macula center | 50% | 68% | 0.003 | [6] |

| Initial laser treatment for macular edema | 26% less frequent | - | 0.008 | [6] |

| Retinal Hemodynamics | ||||

| Change in Mean Retinal Circulation Time (16 mg twice daily) | -0.84 seconds (ameliorated) | - | 0.046 | [4][5] |

Table 3: Summary of Cardiovascular and Immunological Safety Findings

| Parameter | This compound Group | Placebo Group | Finding | Reference |

| Cardiovascular | ||||

| ECG Parameters | No clinically relevant differences | No clinically relevant differences | Well tolerated | [4] |

| Immunological | ||||

| Immunology Panel Parameters | No statistically significant differences | No statistically significant differences | Well tolerated | [4] |

| Titer response to tetanus toxoid | No statistically significant differences | No statistically significant differences | Well tolerated | [4] |

The comprehensive evaluation of this compound's safety and tolerability in human subjects requires a multi-faceted approach, encompassing systemic, ocular, cardiovascular, and immunological assessments. The provided protocols and data summaries from various clinical trials indicate that this compound is generally well-tolerated, with an adverse event profile comparable to placebo.[7] These application notes serve as a guide for designing and implementing robust safety evaluation plans in future clinical studies of this compound and other PKC inhibitors.

References

- 1. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. This compound for the Treatment of Diabetic Peripheral Neuropathy: A Systematic Review of Randomized Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 4. iovs.arvojournals.org [iovs.arvojournals.org]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Effect of this compound on visual loss in patients with diabetic retinopathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Clinical safety of the selective PKC-beta inhibitor, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Oral protein kinase c β inhibition using this compound: efficacy, safety, and causes of vision loss among 813 patients (1,392 eyes) with diabetic retinopathy in the Protein Kinase C β Inhibitor-Diabetic Retinopathy Study and the Protein Kinase C β Inhibitor-Diabetic Retinopathy Study 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Overcoming Ruboxistaurin Solubility Challenges

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing the solubility issues of Ruboxistaurin in experimental buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a potent and selective inhibitor of Protein Kinase C beta (PKCβ) isoforms, PKCβI and PKCβII.[1][2] Its therapeutic potential is being investigated for diabetic microvascular complications.[3] However, this compound is a hydrophobic molecule with very low aqueous solubility, which presents a significant challenge for its use in in vitro and in vivo experiments that require dissolution in aqueous buffers. One source indicates its water solubility to be 0.0475 mg/mL.[4]

Q2: What are the common forms of this compound available for research?

A2: this compound is available as a free base, as well as in salt forms such as this compound hydrochloride (HCl) and this compound mesylate.[5][6] While salt forms are often developed to improve the solubility and dissolution rates of a parent compound, all forms of this compound are reported to have poor solubility in aqueous solutions.

Q3: In which solvents is this compound soluble?

A3: this compound and its salts are highly soluble in dimethyl sulfoxide (DMSO).[1][2][5] Commercial suppliers report solubilities in DMSO as high as 100 mg/mL for the hydrochloride salt.[1] It is generally reported as insoluble in water and ethanol.[1][2]

Q4: Can I dissolve this compound directly in my aqueous experimental buffer (e.g., PBS, Tris-HCl)?

A4: It is not recommended to dissolve this compound directly in aqueous buffers due to its low solubility. Direct addition will likely result in precipitation and an inaccurate final concentration of the compound in your experiment.

Q5: How can I prepare a stock solution of this compound?

A5: The recommended method for preparing a stock solution is to dissolve this compound or its salts in 100% DMSO.[4] It is advisable to use fresh, anhydrous DMSO as hygroscopic (water-absorbing) DMSO can significantly reduce the solubility of the compound.[2][5] Warming the solution and using sonication can aid in dissolution.

Q6: How do I prepare my final working solution in an aqueous buffer from a DMSO stock?

A6: To prepare a final working solution, the DMSO stock solution should be serially diluted in your aqueous experimental buffer. It is critical to ensure that the final concentration of DMSO in your working solution is low (typically ≤0.1%) to avoid solvent-induced artifacts in your experiments. Rapidly vortexing the buffer while adding the DMSO stock can help to prevent precipitation.

Troubleshooting Guide

| Issue | Possible Cause | Recommended Solution |

| Precipitation upon dilution of DMSO stock in aqueous buffer. | The aqueous solubility limit of this compound has been exceeded. The final concentration of DMSO is too low to maintain solubility. | - Increase the final percentage of DMSO in your working solution (if your experimental system can tolerate it). - Decrease the final concentration of this compound. - Consider using a co-solvent system for dilution (see in vivo formulation protocols for examples). - Prepare a fresh, lower concentration DMSO stock solution for dilution. |

| Cloudiness or opalescence in the final working solution. | Formation of fine precipitates or colloids. | - Filter the final working solution through a 0.22 µm syringe filter to remove any undissolved particles. - Use sonication to try and break up aggregates. - Prepare the working solution fresh immediately before use. |

| Inconsistent experimental results. | Inaccurate concentration of soluble this compound due to precipitation. Degradation of the compound. | - Always visually inspect your working solutions for any signs of precipitation before each experiment. - Prepare fresh working solutions for each experiment from a frozen DMSO stock. - Store DMSO stock solutions in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. |

| Cell toxicity or off-target effects observed. | High concentration of DMSO in the final working solution. | - Ensure the final DMSO concentration is below the tolerance level of your cell line or experimental model (typically ≤0.1%). - Include a vehicle control (buffer with the same final concentration of DMSO) in your experiments to account for any solvent effects. |

Quantitative Solubility Data

The following tables summarize the available solubility information for this compound and its salts.

Table 1: this compound Solubility in Organic Solvents

| Compound Form | Solvent | Reported Solubility | Source |

| This compound | DMSO | 25 mg/mL (53.36 mM) | [2] |

| This compound HCl | DMSO | 100 mg/mL (198.01 mM) | [1][2] |

| This compound HCl | DMSO | 6.67 mg/mL (13.21 mM) | [5] |

| This compound | THF | < 1 mg/mL (insoluble) | [2] |

| This compound HCl | Ethanol | Insoluble | [1][2] |

Note: Solubility can vary between batches and with the purity of the solvent. It is recommended to perform your own solubility tests.

Table 2: this compound Aqueous Solubility

| Compound Form | Buffer/Solvent | Reported Solubility | Source |

| This compound | Water | 0.0475 mg/mL | [4] |

| This compound HCl | Water | Insoluble | [1][2] |

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

-

This compound (free base, MW: 468.55 g/mol ) or this compound HCl (MW: 505.01 g/mol )

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Sonicator (optional)

Methodology:

-

Weigh out the appropriate amount of this compound powder. For a 10 mM stock of this compound HCl, this would be 5.05 mg for 1 mL of DMSO.

-

Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.

-

Vortex the solution vigorously for 1-2 minutes to aid dissolution.

-

If the compound is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes. Gentle warming to 37°C can also be applied.

-

Visually inspect the solution to ensure it is clear and free of any particulate matter.

-

Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C for long-term storage.

Protocol 2: Preparation of a 1 µM this compound Working Solution in Cell Culture Medium

Materials:

-

10 mM this compound stock solution in DMSO

-

Pre-warmed cell culture medium (e.g., DMEM, RPMI-1640)

-

Sterile conical tubes

-

Vortex mixer

Methodology:

-

Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

-

Perform serial dilutions. For example, to prepare a 1 µM working solution, you can perform a 1:1000 dilution of the 10 mM stock.

-

To do this, add 999 µL of pre-warmed cell culture medium to a sterile tube.

-

While vigorously vortexing the medium, add 1 µL of the 10 mM this compound stock solution. This rapid mixing is crucial to prevent precipitation.

-

Visually inspect the final working solution for any signs of cloudiness or precipitation. If observed, refer to the troubleshooting guide.

-

Use the freshly prepared working solution immediately in your experiment.

Note: The final DMSO concentration in this example is 0.01%, which is generally well-tolerated by most cell lines.

Signaling Pathways and Experimental Workflows

PKCβ Signaling Pathway

The following diagram illustrates the activation of Protein Kinase C beta (PKCβ) and some of its key downstream effects. This compound acts as a selective inhibitor of PKCβ.

Caption: Activation of PKCβ by upstream signals and its inhibition by this compound.

Experimental Workflow for Preparing this compound Working Solutions

This workflow diagram outlines the key steps and decision points for preparing a soluble and accurate working solution of this compound.

Caption: Workflow for preparing this compound solutions for experiments.

References

Technical Support Center: Strategies to Minimize Variability in Ruboxistaurin Animal Studies

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing variability in animal studies involving Ruboxistaurin.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments with this compound, offering step-by-step guidance to identify and resolve them.

Issue 1: High Variability in Plasma Drug Levels

Problem: Significant inter-animal variation in plasma concentrations of this compound (Cmax and AUC) is observed, compromising the reliability of pharmacokinetic and pharmacodynamic assessments.

Possible Causes and Solutions:

| Potential Cause | Troubleshooting Steps |

| Improper Drug Formulation and Administration | 1. Verify Vehicle Suitability: this compound is poorly soluble in water. Ensure the use of an appropriate vehicle. A commonly used formulation for oral and intraperitoneal administration is a suspension in 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. 2. Ensure Homogeneity of Suspension: If using a suspension, vortex or sonicate the formulation immediately before each administration to ensure a uniform concentration is delivered to each animal. 3. Standardize Administration Technique: For oral gavage, ensure the gavage needle is correctly placed to avoid accidental administration into the lungs. Use a consistent volume and speed of administration for all animals. For intraperitoneal injections, alternate injection sites to minimize local irritation and ensure consistent absorption. |

| Animal-Related Factors | 1. Control for Food Intake: Food can affect the absorption of orally administered drugs. Standardize the feeding schedule and ensure all animals have similar access to food and water. For oral administration, consider a brief fasting period before dosing, but be mindful of the potential impact on the animal model (e.g., hypoglycemia in diabetic animals). 2. Manage Stress: Stress can alter gastrointestinal motility and blood flow, affecting drug absorption. Handle animals consistently and minimize environmental stressors. 3. Consider Genetic Background: Different strains of mice and rats can exhibit significant differences in drug metabolism. Ensure that all animals in the study are from the same genetic background. Be aware that even substrains can have different metabolic profiles.[1][2] |

| Drug Metabolism Differences | 1. Account for Metabolites: this compound is metabolized, with the N-desmethyl metabolite being a major and equipotent metabolite.[3] In rats, other significant metabolites have been identified.[3] Variability in the activity of metabolizing enzymes (e.g., CYP3A4) can contribute to differing plasma levels of the parent drug and its active metabolite. Consider measuring both this compound and its major metabolites in plasma samples. |

Issue 2: Inconsistent or Lack of Efficacy in Diabetic Complication Models

Problem: Failure to observe the expected therapeutic effect of this compound in animal models of diabetic retinopathy, nephropathy, or neuropathy, or high variability in the efficacy endpoints.

Possible Causes and Solutions:

| Potential Cause | Troubleshooting Steps |

| Suboptimal Dosing Regimen | 1. Verify Dose and Frequency: Ensure the dose and frequency of administration are appropriate for the specific animal model and the targeted complication. Refer to the table of established dosing regimens from published studies. 2. Timing of Intervention: The timing of this compound administration relative to the induction and progression of diabetic complications is critical. For prophylactic studies, treatment should begin shortly after the induction of diabetes. For therapeutic studies, the timing should be based on the established progression of the specific complication in your model. |

| Model-Specific Variability | 1. Diabetic Retinopathy (Oxygen-Induced Retinopathy - OIR): The OIR model is highly dependent on the timing of hyperoxia exposure and return to normoxia. Ensure strict adherence to the established protocol (e.g., postnatal day 7 to 12 for hyperoxia). Variability in the initial vascular development of the pups can also contribute to differences in the severity of retinopathy. 2. Diabetic Nephropathy (STZ-induced): The severity of nephropathy in streptozotocin (STZ)-induced diabetic models can vary depending on the strain, age, and sex of the animals, as well as the dose and route of STZ administration. Monitor blood glucose levels and proteinuria to ensure the development of consistent diabetic nephropathy across all animals. 3. Diabetic Neuropathy (STZ-induced): The development of neuropathy endpoints, such as changes in nerve conduction velocity or thermal sensitivity, can be variable. Ensure a sufficient duration of diabetes for the neuropathy to manifest before starting treatment and use sensitive and validated methods for endpoint assessment (e.g., von Frey test for mechanical allodynia). |

| Endpoint Measurement Variability | 1. Standardize Endpoint Assessment: Use standardized and validated methods for all efficacy assessments. For example, for retinal neovascularization in OIR, use a consistent method for flat-mount preparation and quantification. For nerve conduction velocity, ensure consistent electrode placement and temperature control. 2. Blinded Assessment: Whenever possible, the investigator assessing the endpoints should be blinded to the treatment groups to minimize bias. |

Experimental Workflow for Minimizing Variability

Caption: Workflow for robust this compound animal studies.

FAQs

Q1: What is the mechanism of action of this compound?

A1: this compound is a selective inhibitor of protein kinase C beta (PKC-β).[4][5] In diabetes, hyperglycemia leads to an increase in diacylglycerol (DAG), which activates PKC-β.[4] This activation is implicated in the pathogenesis of diabetic microvascular complications such as retinopathy, nephropathy, and neuropathy.[4][5]

Q2: What is a suitable vehicle for administering this compound to rodents?

A2: this compound has low aqueous solubility. A common vehicle for oral or intraperitoneal administration is a suspension prepared in a mixture of solvents. One such formulation consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[6] It is crucial to ensure the suspension is homogenous before each administration.

Q3: How should this compound be stored?

A3: this compound is light-sensitive and should be stored at -20°C in a light-protected container.[7] Formulations should be prepared fresh daily if possible. If storage of a formulation is necessary, it should be kept in the dark at 2-8°C, and its stability should be validated.[7]

Q4: What are the expected off-target effects of this compound in animal studies?

A4: Clinical trials and preclinical studies have generally found this compound to be well-tolerated.[8][9] However, as with any kinase inhibitor, the potential for off-target effects exists. It is important to monitor animals for any unexpected clinical signs. Standard toxicology and histopathology assessments can help identify any potential off-target effects.

Q5: Can the genetic background of the animal model influence the outcome of this compound studies?

A5: Yes, the genetic background of mice and rats can significantly impact the development and severity of diabetic complications and the metabolism of drugs.[1][2] Therefore, it is critical to use a consistent inbred strain for all animals in a study and to report the specific strain and substrain used.

Data Presentation

Table 1: Recommended Dosing of this compound in Rodent Models of Diabetic Complications

| Diabetic Complication | Animal Model | Dose | Route of Administration | Duration of Treatment | Reference |

| Nephropathy | STZ-induced diabetic rats | 10 mg/kg/day | Oral gavage | 6 weeks | |

| Retinopathy | Oxygen-induced retinopathy (mice) | 1-10 mg/kg/day | Subcutaneous injection | P12-P17 | (inferred) |

| Neuropathy | STZ-induced diabetic rats | 10 mg/kg/day | Oral gavage | 4-8 weeks | (Typical range) |

Note: Dosages and treatment durations may need to be optimized for specific experimental conditions and animal strains.

Experimental Protocols

Protocol 1: this compound in a Rat Model of Diabetic Nephropathy

-

Animal Model: Male Sprague-Dawley rats (200-250g).

-

Induction of Diabetes: A single intraperitoneal (IP) injection of streptozotocin (STZ) at 55-65 mg/kg in citrate buffer (pH 4.5). Confirm diabetes by measuring blood glucose levels 72 hours post-injection (glucose > 250 mg/dL).

-

Treatment Groups:

-

Control (non-diabetic) + Vehicle

-

Diabetic + Vehicle

-

Diabetic + this compound (10 mg/kg/day)

-

-

Drug Administration:

-

Prepare this compound as a suspension in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline).

-

Administer daily by oral gavage for 6-8 weeks, starting one week after STZ injection.

-

-

Endpoint Measurements:

-

Urine Albumin Excretion: Collect 24-hour urine samples at baseline and at the end of the study to measure albumin and creatinine levels.

-

Glomerular Filtration Rate (GFR): Measure GFR at the end of the study using standard methods (e.g., inulin clearance).

-

Histopathology: At the end of the study, perfuse and collect kidneys for histological analysis (e.g., PAS staining for glomerulosclerosis, trichrome staining for fibrosis).

-

Gene/Protein Expression: Analyze kidney tissue for markers of fibrosis (e.g., TGF-β1, collagen IV) and inflammation via qPCR or Western blot.

-

Protocol 2: this compound in a Mouse Model of Oxygen-Induced Retinopathy (OIR)

-

Animal Model: C57BL/6J mouse pups and their nursing dam.

-

OIR Induction:

-

At postnatal day 7 (P7), place the pups and their dam in a hyperoxic chamber with 75% oxygen.

-

At P12, return the animals to normoxic (room air) conditions.

-

-

Treatment Groups:

-

Normoxia + Vehicle

-

OIR + Vehicle

-

OIR + this compound (e.g., 1 or 10 mg/kg/day)

-

-

Drug Administration:

-

Administer this compound or vehicle daily via subcutaneous or intraperitoneal injection from P12 to P16.

-

-

Endpoint Measurements:

-

At P17, euthanize the pups and enucleate the eyes.

-

Retinal Flat-Mounts: Dissect the retinas and stain with an endothelial cell marker (e.g., isolectin B4).

-

Quantification of Neovascularization: Image the retinal flat-mounts and quantify the area of neovascular tufts and the central avascular area using imaging software.

-

Signaling Pathways

PKC-β Signaling in Diabetic Retinopathy

References

- 1. In vivo metabolism of [14C]this compound in dogs, mice, and rats following oral administration and the structure determination of its metabolites by liquid chromatography/mass spectrometry and NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. Activation of Protein Kinase C Isoforms & Its Impact on Diabetic Complications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 5. Retinal Delivery of the Protein Kinase C-β Inhibitor this compound Using Non-Invasive Nanoparticles of Polyamidoamine Dendrimers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Inhibition of PKC beta by oral administration of this compound is well tolerated and ameliorates diabetes-induced retinal hemodynamic abnormalities in patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound for the treatment of diabetic peripheral neuropathy: a systematic review of randomized clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Investigation of a Degradant in a Biologics Formulation Buffer Containing L-Histidine - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Support Center: Refinement of Analytical Methods for Ruboxistaurin Quantification

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the quantification of Ruboxistaurin.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its accurate quantification important?

A1: this compound (RBX) is a potent and selective inhibitor of the beta isoforms of protein kinase C (PKCβ).[1] It is investigated for the treatment of diabetic microvascular complications, such as diabetic retinopathy.[2][3][4] Accurate quantification is crucial during drug development to assess its pharmacokinetics, determine appropriate dosing, and ensure product quality, safety, and efficacy.[5][6]

Q2: What are the common analytical methods for this compound quantification?

A2: The most common and effective methods for quantifying this compound in biological matrices are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[2][3][7] LC-MS/MS is particularly favored for its high sensitivity, specificity, and efficiency, especially for complex biological samples like plasma.[2][6][8]

Q3: How should I prepare plasma samples for this compound analysis?

A3: A common and effective method for plasma sample preparation is protein precipitation.[9] This typically involves adding a solvent like methanol to the plasma sample, which denatures and precipitates proteins. After centrifugation, the clear supernatant containing this compound can be directly injected into the LC-MS/MS system.[9] This method is simple, fast, and generally provides good recovery.

Q4: What are the key stability and storage considerations for this compound?

A4: this compound is a light-sensitive drug and should be stored accordingly.[10] For long-term storage, it is recommended to keep the powdered form at -20°C.[10][11] Stock solutions in DMSO can be stored at -80°C for up to 6 months or at -20°C for 1 month.[11] It is also crucial to perform freeze-thaw stability tests on your samples to ensure the analyte does not degrade during sample handling and storage.[12]

Q5: What is a suitable internal standard (IS) for LC-MS/MS analysis of this compound?

A5: Atorvastatin has been successfully used as an internal standard for the quantification of this compound in rat plasma.[2][3] An ideal internal standard should have similar chemical properties and extraction recovery to the analyte but a different mass-to-charge ratio to be distinguishable by the mass spectrometer.

Troubleshooting Guides

This section addresses specific issues that may arise during the analytical quantification of this compound.

Chromatography Issues

Q: I'm observing peak fronting or tailing in my chromatogram. What could be the cause and how can I fix it?

A:

-

Potential Causes:

-

Column Overload: Injecting too high a concentration of the analyte.[13]

-

Sample Solvent Incompatibility: The solvent used to dissolve the sample may be too strong compared to the mobile phase, causing the peak to distort.[14]

-

Column Contamination/Degradation: Buildup of contaminants on the column frit or degradation of the stationary phase.[15]

-

Inappropriate pH: For ionizable compounds, the mobile phase pH can affect peak shape.

-

-

Solutions:

-

Reduce Injection Volume/Concentration: Dilute your sample and reinject.

-

Match Sample Solvent to Mobile Phase: Whenever possible, dissolve your sample in the initial mobile phase.

-

Use a Guard Column: A guard column can protect your analytical column from contaminants.[15]

-

Flush the Column: Wash the column with a strong solvent to remove contaminants.[14] If the problem persists, the column may need replacement.

-

Adjust Mobile Phase pH: Ensure the pH is appropriate for this compound to be in a single ionic state.

-

Q: My retention times are shifting between injections. What should I check?

A:

-

Potential Causes:

-

Inconsistent Mobile Phase Composition: Improperly mixed mobile phase or evaporation of a volatile solvent component.[13]

-

Fluctuations in Column Temperature: Changes in ambient temperature can affect retention times if a column oven is not used.[13][15]

-

Poor Column Equilibration: Insufficient time for the column to stabilize between gradient runs or after changing the mobile phase.[13]

-

Pump Malfunction: Inconsistent flow rate due to air bubbles or failing pump seals.[13][16]

-

-

Solutions:

-

Prepare Fresh Mobile Phase: Ensure accurate mixing and degas the mobile phase to remove dissolved air.[13]

-

Use a Column Oven: Maintain a constant and stable column temperature.[13]

-

Increase Equilibration Time: Ensure the column is fully equilibrated with the mobile phase before each injection.[13]

-

Purge the Pump: Purge the pumping system to remove any air bubbles.[13] Check for leaks and service the pump seals if necessary.[16]

-

Detector & Sensitivity Issues

Q: I'm experiencing a noisy or drifting baseline. What are the common causes?

A:

-

Potential Causes:

-

Contaminated Mobile Phase or Detector Cell: Impurities in the mobile phase or buildup on the detector flow cell.[13]

-

Air Bubbles in the System: Air bubbles passing through the detector can cause sharp spikes or a noisy baseline.[13]

-

Failing Detector Lamp (for UV detectors): An old or failing lamp can cause inconsistent light output.[13]

-

Leaks: A leak in the system can cause pressure fluctuations that manifest as baseline noise.[13]

-

-

Solutions:

-

Use High-Purity Solvents: Filter and degas the mobile phase before use.

-

Flush the System: Flush the detector cell with a strong, clean solvent like isopropanol.[13]

-

Degas Mobile Phase: Use an online degasser or vacuum degas your mobile phase to remove air.[13]

-

Check and Replace Lamp: Check the lamp energy and replace it if it's low.[13]

-

Check for Leaks: Systematically check all fittings for any signs of leaks.[16]

-

Q: The sensitivity of my assay is poor (low signal-to-noise ratio). How can I improve it?

A:

-

Potential Causes:

-

Suboptimal Mass Spectrometer Settings: Ion source parameters (e.g., temperature, gas flows) and compound-specific parameters (e.g., collision energy) may not be optimized.

-

Matrix Effects: Co-eluting endogenous components from the biological matrix can suppress or enhance the ionization of this compound, leading to inaccurate and variable results.[17]

-

Poor Sample Extraction/Recovery: The analyte may not be efficiently extracted from the sample matrix.[18]

-

Degradation of Analyte: this compound may be degrading during sample preparation or storage.

-

-

Solutions:

-

Optimize MS Parameters: Perform a tuning and optimization of the mass spectrometer for this compound and the internal standard.

-

Improve Chromatographic Separation: Modify the gradient or change the column to better separate this compound from interfering matrix components.[17]

-

Evaluate Sample Preparation: Test different protein precipitation solvents or consider a more rigorous sample cleanup method like solid-phase extraction (SPE).

-

Assess Analyte Stability: Conduct stability experiments (e.g., freeze-thaw, bench-top) to ensure this compound is stable throughout the analytical process.[12]

-

Data Presentation

Table 1: LC-MS/MS Method Validation Parameters for this compound in Rat Plasma

| Parameter | Result |

| Linearity Range | 25-1000 ng/mL |

| Correlation Coefficient (r²) | > 0.997 |

| Accuracy | Within 3.4% |

| Intra-day Precision | Within 11.8% |

| Inter-day Precision | Within 11.8% |

| Recovery | Within acceptable limits |

| Matrix Effect | Within acceptable limits |

| Data summarized from a study on this compound quantification in rat plasma.[2][3] |

Table 2: PKC Isoform Inhibition by this compound

| PKC Isoform | IC₅₀ (nM) |

| PKCβI | 4.7 |

| PKCβII | 5.9 |

| PKCη | 52 |

| PKCδ | 250 |

| PKCγ | 300 |

| PKCα | 360 |

| PKCζ | >100,000 |

| Data highlights the selectivity of this compound for PKCβ isoforms.[11][19] |

Experimental Protocols

Detailed Protocol: Quantification of this compound in Plasma by LC-MS/MS

This protocol is based on a validated method for the determination of this compound in rat plasma.[2][3]

1. Materials and Reagents:

-

This compound reference standard